molecular formula C23H25N3O2 B2740924 2-CYCLOPENTYL-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]ACETAMIDE CAS No. 906149-84-6

2-CYCLOPENTYL-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]ACETAMIDE

Cat. No.: B2740924
CAS No.: 906149-84-6
M. Wt: 375.472
InChI Key: DSRDBWBXJKJLGW-UHFFFAOYSA-N
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Description

2-CYCLOPENTYL-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]ACETAMIDE is a complex organic compound that features a cyclopentyl group, a quinazolinone moiety, and an acetamide linkage

Preparation Methods

The synthesis of 2-CYCLOPENTYL-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-CYCLOPENTYL-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-CYCLOPENTYL-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to interact with specific molecular targets.

    Biological Research: It is used as a tool compound to study the biological pathways involving quinazolinone derivatives.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-CYCLOPENTYL-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation and apoptosis.

Comparison with Similar Compounds

2-CYCLOPENTYL-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]ACETAMIDE can be compared with other quinazolinone derivatives, such as:

    2-methyl-4-oxoquinazolin-3-yl derivatives: These compounds share the quinazolinone core but differ in the substituents attached to the core.

    Cyclopentyl-substituted amides: These compounds have a similar cyclopentyl group but differ in the amide linkage and other substituents.

The uniqueness of this compound lies in its specific combination of the cyclopentyl group, quinazolinone core, and acetamide linkage, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-cyclopentyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-15-13-18(11-12-20(15)25-22(27)14-17-7-3-4-8-17)26-16(2)24-21-10-6-5-9-19(21)23(26)28/h5-6,9-13,17H,3-4,7-8,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRDBWBXJKJLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)CC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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